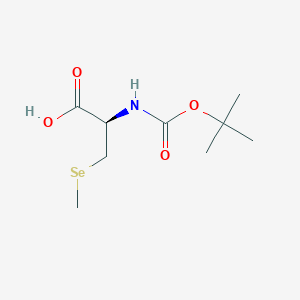

Boc-3-(Methylseleno)-Ala-OH

Description

Contextualizing Selenium in Biological Systems and Modern Chemical Research

Selenium is an essential trace element that plays a vital role in various biological processes. researchgate.netwikipedia.orgnih.gov It is a component of the amino acids selenocysteine (B57510) and selenomethionine (B1662878), which are integral to the function of several enzymes, including glutathione (B108866) peroxidases and thioredoxin reductases. wikipedia.org These selenoproteins are critical for antioxidant defense, thyroid hormone metabolism, and immune function. researchgate.netwikipedia.orgnih.gov

In modern chemical research, selenium's unique properties, such as its lower bond strength to carbon compared to sulfur, have been exploited to develop novel chemical reactions. frontiersin.org This has led to the use of selenium-containing compounds in specialized applications like native chemical ligation (NCL), a powerful tool for the synthesis of large peptides and proteins. frontiersin.orgmdpi.com The ability to replace sulfur with selenium with minimal structural perturbation allows for the study of sulfur-based mechanisms in biological systems using techniques like 77Se-NMR spectroscopy. udel.edu

Overview of Non-Canonical Selenoamino Acids as Building Blocks in Bioorganic Chemistry

Beyond the naturally occurring selenocysteine and selenomethionine, the synthesis and incorporation of non-canonical selenoamino acids into peptides and proteins have become a significant area of bioorganic chemistry. nih.gov These "unnatural" amino acids, which are derivatives of the canonical amino acids, introduce novel chemical functionalities that can be used to probe protein structure and function, create new catalytic sites, and develop therapeutic agents. nih.govnih.gov

The synthesis of these non-canonical selenoamino acids often involves the nucleophilic substitution of a leaving group on a protected alanine (B10760859) derivative with a selenium-containing nucleophile. thieme-connect.de The development of methods to incorporate these building blocks into proteins, such as genetic code expansion, allows for the site-specific introduction of selenium, enabling detailed structure-function studies. nih.gov

Rationale for the Strategic Design and Application of N-Boc-Protected Selenium-Functionalized Alanine Derivatives in Advanced Synthetic Methodologies

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.org In the context of selenium-functionalized alanine derivatives like Boc-3-(Methylseleno)-Ala-OH, the Boc group provides crucial protection of the amino functionality during peptide coupling reactions, preventing unwanted side reactions.

The strategic design of N-Boc-protected selenium-functionalized alanine derivatives is central to their successful application. The Boc group ensures that the amino acid can be efficiently incorporated into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. sigmaaldrich.comsigmaaldrich.commedchemexpress.com The methylseleno group, in turn, offers a stable yet reactive handle for further chemical modifications. For instance, the selenide (B1212193) can be oxidized to a selenoxide, which can participate in syn-elimination reactions, or it can be involved in ligation chemistries. mdpi.com This strategic combination of a stable protecting group and a versatile functional group makes compounds like this compound valuable tools for the synthesis of modified peptides and proteins with unique properties. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

C9H17NO4Se |

|---|---|

Molecular Weight |

282.21 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |

InChI |

InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

InChI Key |

LCDYDFZQTGADFX-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |

Origin of Product |

United States |

Application in Peptide and Protein Engineering

Integration of Boc-3-(Methylseleno)-Ala-OH into Synthetic Peptides

The incorporation of methylselenoalanine into peptides is primarily achieved through chemical peptide synthesis, for which this compound is a crucial reagent. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise addition of the amino acid to a growing peptide chain. The synthesis can be performed using either solid-phase or solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established protocol where Boc-protected amino acids, including this compound, can be utilized.

The general cycle for incorporating an amino acid using the Boc strategy involves several key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often using a hindered base like diisopropylethylamine (DIEA).

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated by a coupling reagent (such as DCC, HBTU, or HATU) and added to the resin to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

When incorporating this compound, a key consideration is the stability of the methylselenoether side chain. Unlike the free selenol in selenocysteine (B57510), the methyl-protected selenium is generally stable to the repetitive acid treatments required for Boc group removal. However, strong acid cocktails used for the final cleavage of the peptide from the resin, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), must be used with care. Scavengers are often added to the cleavage cocktail to prevent side reactions.

Table 1: Typical Boc-SPPS Cycle for Incorporation of this compound

| Step | Reagent/Solvent | Purpose | Duration |

| 1. Swelling | Dichloromethane (DCM) | Prepare resin for reaction | 30 min |

| 2. Deprotection | 25-50% TFA in DCM | Remove N-terminal Boc group | 20-30 min |

| 3. Washing | DCM, Isopropanol (IPA) | Remove TFA and byproducts | 5-10 min |

| 4. Neutralization | 5-10% DIEA in DCM | Generate free amine at N-terminus | 10-15 min |

| 5. Washing | DCM | Remove excess base | 5 min |

| 6. Coupling | This compound, Coupling Reagent (e.g., HBTU/HOBt), DIEA in DMF/DCM | Form new peptide bond | 1-2 hours |

| 7. Washing | DCM, DMF | Remove excess reagents | 5-10 min |

Solution-Phase Peptide Synthesis Methodologies and Considerations

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, is suitable for large-scale synthesis and for peptides that are difficult to assemble on a solid support. libretexts.org The synthesis of peptides using this compound in solution involves the protection of the C-terminal carboxyl group (often as a methyl or benzyl (B1604629) ester) and the stepwise coupling of Boc-protected amino acids. libretexts.org

The synthesis of the building block itself, N-(Boc)-L-Se-methylselenocysteine, has been described starting from N-(tert-butoxycarbonyl)-L-serine. google.com This process involves converting the serine hydroxyl group into a leaving group to allow for nucleophilic substitution by a methyl selenol salt. google.com

A general synthetic scheme involves:

Activation of Serine: N-Boc-L-serine is reacted to form an intermediate like N-(tert-butoxycarbonyl)-L-serine β-lactone. google.com

Selenation: The intermediate is reacted with methyl selenol (CH₃SeH) or its salt, which acts as a nucleophile to open the lactone ring and form the C-Se bond. google.com

Deprotection: The Boc group can be removed with an acid like trifluoroacetic acid (TFA) to yield L-Se-methylselenocysteine. google.com

For peptide synthesis, the N-(Boc)-L-Se-methylselenocysteine intermediate is used directly. The carboxyl group is activated (e.g., with DCC) to facilitate coupling with the free amino group of another amino acid or peptide fragment. Purification after each step is crucial and is typically performed by extraction or chromatography. google.com

Rational Design and Chemical Synthesis of Selenopeptidomimetics

Furthermore, the distinct redox properties of the selenoether compared to the thioether in methionine can be exploited to design peptidomimetics with enhanced resistance to oxidative degradation or with novel catalytic activities. The design process involves computational modeling to predict the structural impact of the substitution, followed by chemical synthesis using the methods described in section 3.1.

Methodologies for Site-Specific Labeling and Chemical Modification of Proteins utilizing Selenium-Containing Amino Acids

While the methylselenoether of methylselenoalanine is relatively stable, it can potentially be targeted for site-specific chemical modification under specific conditions. However, a more common strategy in protein engineering involves the conversion of a selenocysteine or cysteine residue into dehydroalanine (B155165) (Dha) on the protein. This highly reactive electrophilic handle can then be modified by various nucleophiles in a Michael addition reaction. ox.ac.uk

Although not a direct use of methylselenoalanine, a related strategy could involve the enzymatic or chemical conversion of a genetically incorporated methylselenoalanine into a more reactive species for subsequent labeling. A more direct approach relies on the "tag-and-modify" strategy, where an unnatural amino acid with a bioorthogonal handle (like an azide (B81097) or alkyne) is incorporated into the protein. ox.ac.ukcoledeforest.com While methylselenoalanine itself is not typically used as a bioorthogonal tag, its presence can influence the local chemical environment, potentially enabling site-selective modification of a nearby residue.

Research on the Structural and Functional Consequences of Methylselenoalanine Incorporation into Peptides and Proteins

The replacement of naturally occurring amino acids with analogues like methylselenoalanine is a powerful method to probe structure-function relationships.

Structural Consequences: The substitution of methionine with methylselenoalanine is generally considered to be structurally conservative. The C-Se bond is longer than the C-S bond, and selenium is more polarizable, which can lead to subtle changes in local conformation and packing within the protein core. These minor structural perturbations are often studied using high-resolution techniques like X-ray crystallography and NMR spectroscopy. The presence of the ⁷⁷Se isotope provides a unique NMR probe to investigate the local environment and dynamics of the incorporated residue. Research on peptides containing α-amino acids methylated at the α-carbon has shown that such modifications can induce helical structures. nih.gov While this is a different type of methylation, it highlights how subtle chemical changes can have significant impacts on peptide secondary structure.

Functional Consequences: Functionally, replacing methionine with methylselenoalanine can have several effects. The lower redox potential of the selenoether makes it more susceptible to oxidation but also a better substrate for enzymes like methionine sulfoxide (B87167) reductase, potentially enhancing the protein's role as an antioxidant. This substitution can impact protein stability, folding kinetics, and enzymatic activity. For instance, if the original methionine residue is involved in substrate binding or catalysis, its replacement with methylselenoalanine could modulate the protein's function. The precise functional outcome is context-dependent and must be evaluated empirically for each protein.

Table 2: Comparison of Relevant Properties: Methionine vs. Methylselenoalanine

| Property | Methionine (Sulfur) | Methylselenoalanine (Selenium) | Implication for Protein Engineering |

| Covalent Radius | 105 pm | 120 pm | Minor steric perturbation |

| Van der Waals Radius | 185 pm | 200 pm | Slight increase in side chain volume |

| Electronegativity (Pauling) | 2.58 | 2.55 | Similar polarity and hydrophobicity |

| Redox Potential (R-X-R) | Higher | Lower | More easily oxidized, potential antioxidant role |

| NMR Active Isotope | ³³S (0.76% abundance) | ⁷⁷Se (7.63% abundance) | Excellent spectroscopic probe for structural studies |

Mechanistic Studies in Chemical Biology

Elucidation of Enzymatic Transformations and Metabolic Pathways Involving Methylselenoalanine Derivatives

The metabolic fate of methylselenoalanine derivatives, once incorporated into biologically active molecules, is of significant interest. The selenium atom imparts unique reactivity, making these compounds substrates for various enzymes, leading to the formation of biologically active metabolites.

Methylselenoalanine derivatives are known to be processed by aminotransferases and lyases, key enzymes in amino acid metabolism. For instance, Se-methyl-L-selenocysteine (MSC), a closely related compound, is a substrate for β-lyases. nih.govresearchgate.net This enzymatic reaction cleaves the C-Se bond, yielding methylselenol (CH₃SeH), a volatile and highly reactive selenium species. nih.gov Methylselenol is considered a key metabolite in the anticancer activity of certain selenium compounds. nih.gov

In contrast, selenomethionine (B1662878) (SM), another common selenoamino acid, is metabolized by γ-lyases, also producing methylselenol. researchgate.net Studies comparing the lyase activity towards MSC and SM in liver supernatants have shown that β-lyase activity on MSC is more prominent. nih.gov This suggests that the specific structure of the selenoamino acid dictates its metabolic pathway and the enzymes involved.

Aminotransferase reactions, also known as transamination, represent another significant metabolic route. Glutamine transaminase K (GTK) and L-amino acid oxidase (LAAO) can act on selenoamino acids to produce their corresponding α-keto acids. nih.gov While MSC is a substrate for both GTK and LAAO, selenomethionine is poorly metabolized by GTK. nih.gov This differential reactivity highlights the substrate specificity of these enzymes.

Table 1: Enzymatic Reactions of Methylselenoalanine Derivatives

| Enzyme Class | Substrate Example | Key Product(s) | Significance |

| β-Lyase | Se-methyl-L-selenocysteine (MSC) | Methylselenol (CH₃SeH), Pyruvate, Ammonia | Production of a key anticancer metabolite. nih.govresearchgate.net |

| γ-Lyase | Selenomethionine (SM) | Methylselenol (CH₃SeH), α-ketobutyrate, Ammonia | Alternative pathway for methylselenol generation. researchgate.net |

| Aminotransferase (e.g., GTK) | Se-methyl-L-selenocysteine (MSC) | β-Methylselenopyruvate (MSP) | Formation of a biologically active α-keto acid. nih.gov |

| L-Amino Acid Oxidase (LAAO) | Se-methyl-L-selenocysteine (MSC) | β-Methylselenopyruvate (MSP) | Alternative pathway for α-keto acid formation. nih.govnih.gov |

| L-Amino Acid Oxidase (LAAO) | Selenomethionine (SM) | α-Keto-γ-methylselenobutyrate (KMSB) | Production of another biologically active α-keto acid. nih.govnih.gov |

The α-keto acid metabolites of selenoamino acids, such as β-methylselenopyruvate (MSP) from MSC and α-keto-γ-methylselenobutyrate (KMSB) from SM, have been shown to possess distinct biological activities. nih.gov A notable activity of these α-keto acids is the inhibition of histone deacetylase (HDAC) enzymes. nih.gov HDAC inhibitors are a class of compounds that are being investigated for cancer therapy due to their ability to alter gene expression and induce cell death in cancer cells.

In human prostate cancer cell lines, both MSP and KMSB have been demonstrated to inhibit HDAC activity, leading to an increase in histone acetylation. nih.gov This effect was observed to be rapid and transient. nih.gov Importantly, the parent selenoamino acids, MSC and selenomethionine, did not show any direct inhibitory effect on HDACs in in vitro assays, indicating that they serve as precursors to the active α-keto acid metabolites. nih.gov These findings suggest a novel mechanism by which organoselenium compounds may exert their anticancer effects. nih.gov

Utilization as Chemical Probes in Redox Biology and Oxidative Stress Research

Organoselenium compounds, including methylselenoalanine derivatives, are valuable tools in the study of redox biology and oxidative stress. nih.govnih.gov The selenium atom, being more easily oxidized and reduced than sulfur, can act as a sensitive redox probe. nih.gov The unique redox properties of selenium-containing molecules allow them to participate in and modulate cellular redox processes. nih.gov

Incorporating a methylselenoalanine residue into a peptide allows for the study of its interactions with reactive oxygen species (ROS). The selenide (B1212193) moiety can be oxidized to a selenoxide, and this reversible oxidation-reduction cycle can be monitored to provide information about the redox environment. nih.gov This makes them useful for developing probes to detect specific ROS or to study the effects of oxidative stress on protein structure and function. nih.gov Furthermore, the presence of the selenium atom can influence the antioxidant capacity of the molecule, and studies have shown that various organoselenium compounds exhibit antioxidant properties. nih.govresearchgate.net

Explorations in Enzyme Mimicry and Biomimetic Catalysis with Organoselenium Constructs

The unique reactivity of the selenium atom in selenocysteine (B57510) is central to the catalytic activity of several natural selenoenzymes, such as glutathione (B108866) peroxidase (GPx). sciforum.netresearchgate.net This has inspired the development of synthetic organoselenium compounds that mimic the function of these enzymes. nih.govmdpi.com Incorporating a methylselenoalanine residue into a peptide or a synthetic scaffold is a strategy to create such biomimetic catalysts. sciforum.net

These synthetic constructs can catalyze a variety of redox reactions, most notably the reduction of hydroperoxides, mimicking the activity of GPx. researchgate.netacs.org The catalytic cycle often involves the oxidation of the selenium moiety by a peroxide, followed by its reduction by a thiol-containing compound like glutathione. researchgate.net The efficiency of these mimics can be tuned by altering the molecular scaffold around the selenium atom, providing insights into the structure-function relationships of natural selenoenzymes. mdpi.com The development of these biomimetic systems is a promising area of research with potential applications in catalysis and therapeutics. epa.goviupac.org

Studies on Protein Folding Dynamics and Conformational Stability via Selenium Substitution

The substitution of methionine with selenomethionine has become a standard technique in X-ray crystallography to aid in solving the phase problem. wikipedia.orgnih.gov This is based on the principle that the isosteric replacement of sulfur with selenium generally causes minimal perturbation to the protein's structure. wikipedia.orgrsc.org However, subtle differences in the physicochemical properties of selenium compared to sulfur can influence protein folding and stability. mdpi.comnih.gov

Advanced Analytical Techniques for Selenium Speciation and Characterization in Complex Biological Systems

Hyphenated Mass Spectrometry for Comprehensive Identification and Quantitative Analysis of Selenium-Containing Biomolecules

Hyphenated mass spectrometry techniques are powerful tools for the detailed analysis of selenium-containing biomolecules. By combining the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, researchers can effectively speciate and characterize complex mixtures of selenium compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupled with High-Performance Liquid Chromatography (HPLC) for Elemental Speciation Analysis

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a cornerstone technique for the elemental speciation of selenium. This method allows for the separation of various selenium compounds based on their physicochemical properties, followed by highly sensitive detection of the selenium element.

In the analysis of a sample containing Boc-3-(Methylseleno)-Ala-OH, a reversed-phase or ion-pair HPLC method could be employed to separate it from other selenium metabolites. nih.gov The eluent from the HPLC column is introduced into the ICP-MS system, where the sample is atomized and ionized in a high-temperature argon plasma. The resulting selenium ions are then detected by the mass spectrometer, providing a signal that is proportional to the amount of selenium present. This technique is particularly valuable for quantifying the distribution of selenium among different species in a biological sample. mdpi.com The ion pair method, in particular, has been shown to provide optimal separation for various selenoamino acids and is compatible with standard ICP-MS operating conditions. nih.gov

Table 1: Illustrative HPLC-ICP-MS Parameters for Selenoamino Acid Analysis

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Reversed-phase C18 or ion-pair column |

| Mobile Phase | Gradient of methanol (B129727) and water with an ion-pairing agent (e.g., heptafluorobutyric acid) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| ICP-MS System | Agilent 7700x or equivalent |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min Ar |

| Carrier Gas Flow | 1.0 L/min Ar |

| Monitored Isotopes | 78Se, 80Se, 82Se |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Detailed Molecular Characterization of Selenopeptides and Metabolites

For the detailed molecular characterization of this compound and its potential metabolites, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the technique of choice. ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation.

Following chromatographic separation, the analyte enters the ESI source, where it is ionized to produce protonated or deprotonated molecules. In the case of this compound, a prominent [M+H]+ or [M-H]- ion would be expected. Tandem mass spectrometry (MS/MS) can then be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For a compound like this compound, characteristic losses would include the Boc protecting group, the carboxyl group, and fragments related to the methylseleno moiety. This detailed fragmentation analysis is crucial for the unambiguous identification of novel selenopeptides and metabolites in complex biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation of Selenopeptides

The 77Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies. The chemical shift of 77Se is highly sensitive to the electronic environment and the nature of the substituents attached to the selenium atom, spanning a range of over 3000 ppm. For this compound, the 77Se chemical shift would be characteristic of a methylselenoether. Furthermore, scalar couplings between 77Se and adjacent protons or carbons can provide through-bond connectivity information, aiding in the complete structural assignment. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between 77Se and 1H or 13C nuclei, providing a comprehensive picture of the molecular structure and conformation in solution.

Advanced Chromatographic Separations for Isomer and Metabolite Profiling

The separation of structurally similar selenium compounds, including isomers and metabolites, is a critical step in their comprehensive analysis. Advanced chromatographic techniques are employed to achieve the necessary resolution for accurate identification and quantification.

For a chiral molecule like this compound, chiral chromatography can be used to separate its enantiomers. This is particularly important in biological systems, where enzymatic reactions are often stereospecific. The use of chiral stationary phases in HPLC can resolve the D- and L-isomers, allowing for the investigation of their differential metabolic fates. Additionally, hydrophilic interaction liquid chromatography (HILIC) can be a valuable tool for separating polar selenium metabolites that are not well-retained on traditional reversed-phase columns. The choice of the chromatographic method will depend on the specific properties of the selenium compounds of interest and the complexity of the biological matrix.

Application in Proteomic and Metabolomic Investigations within Selenium Metabolism Research

The analytical techniques described above are integral to the fields of proteomics and metabolomics, which aim to provide a global understanding of proteins and metabolites in a biological system. In the context of selenium metabolism research, these approaches allow for the large-scale identification and quantification of selenoproteins and low-molecular-weight selenium compounds.

Proteomic studies often involve the enzymatic digestion of protein extracts, followed by the identification of selenium-containing peptides using HPLC-ICP-MS and ESI-MS/MS. This approach can help to identify novel selenoproteins and to study how their expression levels change in response to different selenium supplementation strategies.

Metabolomic investigations focus on the comprehensive analysis of small molecules, including selenium metabolites. By applying techniques like HPLC-ICP-MS and ESI-MS/MS to biological fluids and tissues, researchers can map the metabolic pathways of selenium compounds and identify key intermediates. The study of compounds like this compound within such a framework can provide insights into the biotransformation of dietary selenium and the synthesis of biologically active selenocompounds.

Future Directions and Emerging Research Avenues

Development of Novel N-Protected Organoselenium Amino Acid Building Blocks with Enhanced Reactivity or Selectivity

The synthesis of novel N-protected organoselenium amino acids is a cornerstone for the advancement of selenoprotein research and the development of new therapeutic peptides. nih.gov The Boc (tert-butyloxycarbonyl) protecting group, as seen in Boc-3-(Methylseleno)-Ala-OH, is a well-established tool in peptide synthesis. However, the future lies in the design of new protecting groups and derivatives that offer enhanced reactivity or selectivity under specific conditions. This will enable more precise and efficient incorporation of selenoamino acids into peptide chains.

Researchers are exploring alternative protecting groups that can be removed under milder conditions, thus preserving the integrity of sensitive peptide sequences. Furthermore, the development of building blocks with tailored stereochemistry is crucial for creating peptides with specific three-dimensional structures and biological activities. nih.gov The introduction of different selenium-containing moieties at various positions on the amino acid scaffold is another area of active investigation, aiming to fine-tune the electronic and steric properties of the building blocks for optimized performance in solid-phase peptide synthesis.

Advanced Strategies for the De Novo Synthesis of Complex Selenoproteins and Bioconjugates

The ability to synthesize complex selenoproteins and bioconjugates from scratch opens up unprecedented opportunities for understanding their biological functions and for creating novel therapeutic agents. This compound and similar building blocks are instrumental in these synthetic endeavors. Future research will focus on developing more robust and efficient methods for assembling these complex molecules. bohrium.com

One promising avenue is the use of native chemical ligation and other chemoselective ligation techniques to join smaller, synthetically accessible peptide fragments containing selenoamino acids. This approach allows for the construction of large proteins that would be difficult to produce through traditional recombinant methods. Additionally, the development of orthogonal protection strategies is critical for the stepwise and site-specific incorporation of multiple selenoamino acids or other modifications within a single protein. The ultimate goal is to create synthetic selenoproteins that faithfully mimic the structure and function of their natural counterparts, as well as to design novel selenoenzymes with enhanced catalytic activities or substrate specificities.

Interdisciplinary Approaches in Selenium Chemical Biology, Materials Science, and Nanotechnology

The unique physicochemical properties of selenium are increasingly being exploited in interdisciplinary fields beyond traditional biochemistry. nih.gov In chemical biology, organoselenium compounds are being developed as probes to study cellular redox processes and as tools to modulate protein function. The distinct spectroscopic signature of selenium, for instance, can be used to monitor protein folding and dynamics.

In materials science, the incorporation of selenium into polymers and other materials can impart novel electronic, optical, and catalytic properties. researchgate.net Selenium's semiconducting nature makes it a candidate for use in electronic devices, while its redox activity is being explored for applications in catalysis. nih.govtandfonline.com

The field of nanotechnology has also embraced selenium, with the synthesis of selenium nanoparticles (SeNPs) for various biomedical applications. researchgate.netsigmaaldrich.com These nanoparticles exhibit interesting biological activities and are being investigated as drug delivery vehicles and therapeutic agents in their own right. researchgate.netsigmaaldrich.com The surface of SeNPs can be functionalized with targeting ligands or therapeutic payloads, offering a versatile platform for targeted therapies.

| Field | Application of Selenium Compounds |

| Chemical Biology | Probes for cellular redox processes, tools for modulating protein function. |

| Materials Science | Development of materials with novel electronic, optical, and catalytic properties. |

| Nanotechnology | Synthesis of selenium nanoparticles for drug delivery and therapeutic applications. |

Computational Chemistry and Molecular Modeling for Predicting Reactivity and Biological Interactions of Selenium-Containing Compounds

Computational chemistry and molecular modeling have become indispensable tools in the study of organoselenium compounds. nih.gov These methods provide valuable insights into the electronic structure, reactivity, and biological interactions of selenium-containing molecules, complementing experimental studies. nih.govtandfonline.com

Density functional theory (DFT) calculations, for example, can be used to predict the reactivity of different selenium species and to elucidate the mechanisms of selenium-catalyzed reactions. tandfonline.comacs.org Molecular docking simulations can help to identify potential binding partners for selenium compounds and to predict their biological targets. nih.gov These computational approaches are particularly useful for understanding the intricate redox chemistry of selenium and its role in biological systems. acs.org By providing a detailed atomistic view of molecular interactions, computational modeling can guide the rational design of new organoselenium compounds with desired properties and biological activities. nih.govaps.org

| Computational Method | Application in Selenium Chemistry |

| Density Functional Theory (DFT) | Predicts reactivity and elucidates reaction mechanisms. |

| Molecular Docking | Identifies potential binding partners and biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.